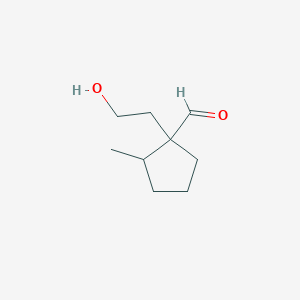![molecular formula C9H19NO2 B13289881 4-[(2-Methyloxolan-3-yl)amino]butan-2-ol](/img/structure/B13289881.png)
4-[(2-Methyloxolan-3-yl)amino]butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Methyloxolan-3-yl)amino]butan-2-ol is an organic compound with the molecular formula C₉H₁₉NO₂ It is characterized by the presence of an amino group attached to a butanol backbone, with a methyloxolan substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methyloxolan-3-yl)amino]butan-2-ol typically involves the reaction of 2-methyloxolane with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and may require specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications for research and commercial use.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methyloxolan-3-yl)amino]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-[(2-Methyloxolan-3-yl)amino]butan-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Methyloxolan-3-yl)amino]butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Methyloxolan-3-yl)amino]butan-1-ol
- 4-[(2-Methyloxolan-3-yl)amino]pentan-2-ol
- 4-[(2-Methyloxolan-3-yl)amino]hexan-2-ol
Uniqueness
4-[(2-Methyloxolan-3-yl)amino]butan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
4-[(2-methyloxolan-3-yl)amino]butan-2-ol |
InChI |
InChI=1S/C9H19NO2/c1-7(11)3-5-10-9-4-6-12-8(9)2/h7-11H,3-6H2,1-2H3 |
InChI Key |
XGSHVWLMUBFNBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


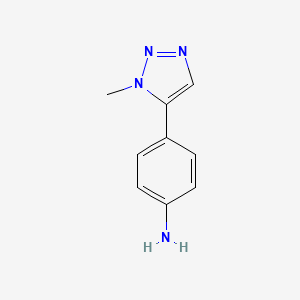
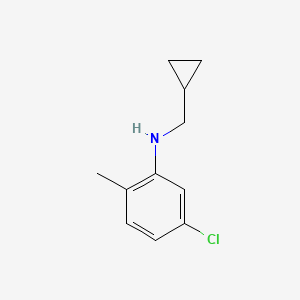

![8-hydroxy-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one](/img/structure/B13289836.png)
![[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride](/img/structure/B13289845.png)
![tert-Butyl N-[(4-formylfuran-2-yl)methyl]carbamate](/img/structure/B13289846.png)

![tert-Butyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B13289860.png)
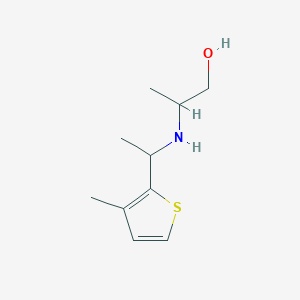
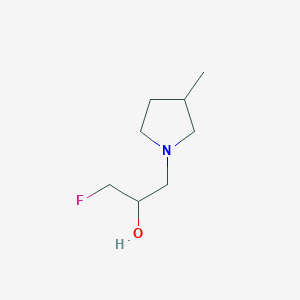
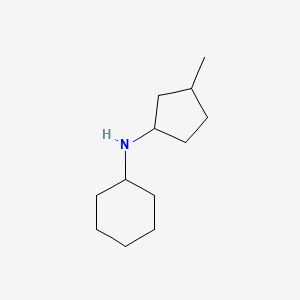
![2-{[(3-Bromo-4-chlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13289874.png)
![2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid](/img/structure/B13289878.png)
